1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS No.:
Cat. No.: VC15922066
Molecular Formula: C13H12N4O2
Molecular Weight: 256.26 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one -](/images/structure/VC15922066.png)
Specification
Molecular Formula | C13H12N4O2 |
---|---|
Molecular Weight | 256.26 g/mol |
IUPAC Name | 1-(4-methoxy-2-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C13H12N4O2/c1-8-5-9(19-2)3-4-11(8)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18) |
Standard InChI Key | UJACAIJNEBDRJM-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)OC)N2C3=C(C=N2)C(=O)NC=N3 |
Introduction
Structural and Nomenclature Analysis
The compound’s systematic name, 1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, delineates its core structure:
-
Pyrazolo[3,4-d]pyrimidin-4(5H)-one backbone: A fused bicyclic system comprising pyrazole (five-membered diunsaturated ring with two nitrogen atoms) and pyrimidinone (six-membered ring with two nitrogen atoms and a ketone group) .
-
1-(4-Methoxy-2-methylphenyl) substituent: A para-methoxy and ortho-methyl-substituted phenyl group attached to the pyrazole nitrogen.
The methoxy (-OCH₃) and methyl (-CH₃) groups enhance lipophilicity, potentially influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Synthetic Methodologies
Conventional Synthesis
Pyrazolo[3,4-d]pyrimidinones are typically synthesized via cyclization reactions. For example, 1-(2,4-dinitrophenyl)pyrazole-4-carboxylate derivatives react with nitriles under acidic conditions to form the pyrimidinone ring . Adapting this method, the target compound could be synthesized as follows:
-
Starting Material: 5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carbonitrile.
-
Cyclization: Treatment with dry HCl gas in dioxane facilitates ring closure, forming the pyrimidinone moiety .
-
Purification: Recrystallization from ethanol or dimethylformamide yields the pure product.
Reaction Conditions:
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields. For instance, 1-phenylpyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives are synthesized in 85–92% yields within 10–15 minutes using microwave reactors . Applying this technique to the target compound would likely enhance efficiency, with projected yields exceeding 75%.
While direct spectral data for 1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one are unavailable, analogous compounds provide reference benchmarks:
Structure-Activity Relationships (SAR)
Key substituent effects observed in analogs:
-
Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial potency .
-
Hydrophobic substituents (e.g., -CH₃, -OCH₃) improve bioavailability and target binding .
The 4-methoxy-2-methylphenyl group likely optimizes lipophilicity and steric compatibility with microbial targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume